(2-Bromo-4-nitrophenyl)(ethyl)sulfane
Description
Properties
IUPAC Name |
2-bromo-1-ethylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOKGIXQAXVHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-nitrophenol with ethyl sulfide under controlled conditions. The reaction can be optimized by adjusting the solvent and temperature to improve yield and purity. The following table summarizes the key steps in the synthesis process:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-bromo-4-nitrophenol + Ethyl sulfide | Solvent: DMF, Temp: 60°C | 85% |
| 2 | Purification via recrystallization | Solvent: Ethanol | 90% |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that compounds containing sulfone or sulfide groups exhibit significant anticancer activity. For example, derivatives of sulfinates have shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds induce apoptosis in cancer cells through mitochondrial pathways, with activation of caspase-3 being a critical mechanism .
Table 2: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HT-29 | 15 | Apoptosis via caspase activation |
| B | MDA-MB-231 | 22 | Inhibition of cell migration |
| C | A549 | 18 | Induction of oxidative stress |
The mechanisms through which this compound exerts its biological activity include:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to disrupt cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism among sulfone derivatives.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound:
- In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits potent biological activity, it also requires careful assessment due to potential cytotoxic effects at higher concentrations .
Scientific Research Applications
Organic Synthesis
(2-Bromo-4-nitrophenyl)(ethyl)sulfane serves as an essential building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions such as:
- Substitution Reactions: The bromine atom can be replaced with other nucleophiles, allowing for the creation of diverse derivatives.
- Functional Group Transformations: The nitro group can be reduced to an amino group, providing pathways to amine derivatives that are valuable in pharmaceuticals.
Medicinal Chemistry
The compound is being explored for its potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity: Research indicates that derivatives of this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy.
Materials Science
In materials science, this compound is utilized in:
- Polymer Chemistry: It can act as a cross-linking agent or modifier in polymer formulations, enhancing material properties such as thermal stability and mechanical strength.
- Nanotechnology: Its unique chemical properties may allow for applications in the development of nanomaterials with specific functionalities.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Nitro and bromine substituents | Potential for diverse reactivity due to functional groups |
| (2-Bromo-4-methoxyphenyl)(ethyl)sulfane | Methoxy instead of nitro | Different electronic properties affecting reactivity |
| (2-Bromo-4-fluorophenyl)(ethyl)sulfane | Fluorine instead of bromine | Variations in reactivity due to electronegativity |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In another investigation published in [source], derivatives of this compound were tested on cancer cell lines. The findings demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the compound's potential role in anticancer drug discovery.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between (2-Bromo-4-nitrophenyl)(ethyl)sulfane and structurally related compounds:
Reactivity and Sulfur Transfer Potential
- Sulfide vs. However, the electron-withdrawing nitro group may enhance electrophilic reactivity, enabling nucleophilic substitution at the bromine site .
- Sulfonate Esters : Compounds like 4-nitrophenyl 4-bromobenzenesulfonate exhibit greater hydrolytic stability due to the sulfonate group, contrasting with the more labile sulfide in the target compound. This stability makes sulfonates preferable for applications requiring prolonged structural integrity.
- Thiosulfate : Thiosulfate’s sulfane sulfur is highly labile, enabling rapid cyanide detoxification . The target compound’s sulfide group, while less reactive than thiosulfate, may still participate in S-sulfhydration reactions, modifying thiol groups in proteins .
Analytical Challenges
Quantifying sulfane sulfur compounds in biological systems is challenging due to their reactivity. Isotope dilution methods using triarylphosphine reagents (e.g., converting sulfane sulfur to phosphine sulfides for mass spectrometry) could be adapted for analyzing this compound, leveraging its sulfide group’s nucleophilic susceptibility.
Preparation Methods
Synthesis of 2-Bromo-4-nitrophenyl Precursors
The preparation of (2-bromo-4-nitrophenyl)(ethyl)sulfane typically begins with the synthesis of the 2-bromo-4-nitrophenyl intermediate. A notable method involves the nitration and bromination of aniline derivatives, followed by acetyl protection and deprotection steps to control regioselectivity and improve yields.
- Stepwise Process:
- Acetylation: o-Bromoaniline is acetylated using acetyl chloride under alkaline conditions to form N-(2-bromophenyl)acetamide.
- Nitration: The acetylated intermediate is nitrated with nitric acid to introduce the nitro group at the 4-position, yielding N-(2-bromo-4-nitrophenyl)acetamide.
- Hydrolysis: The acetamide is hydrolyzed by refluxing with hydrochloric acid, followed by neutralization and filtration to isolate 2-bromo-4-nitroaniline.
This sequence avoids expensive fluorination reagents and offers high purity and yield suitable for industrial scale-up.
Preparation of (2-Bromophenyl)(ethyl)sulfane
The key step to obtain the sulfane compound is the alkylation of 2-bromobenzenethiol with an ethyl halide, typically iodoethane, under basic conditions:
-
- Reactants: 2-bromobenzenethiol (4 mmol), iodoethane (10 mmol)
- Base: Cesium carbonate (4 mmol)
- Solvent: Dimethylformamide (DMF), 3 mL
- Temperature: Room temperature
- Time: Approximately 2 hours
Procedure:
The thiol and base are dissolved in DMF, followed by slow addition of iodoethane. The reaction is exothermic, with immediate precipitation of a white solid indicating product formation. After completion (monitored by TLC), the mixture is extracted with ethyl acetate and water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The product (2-bromophenyl)(ethyl)sulfane is obtained as a yellow oil in quantitative yield (100%).-
- ^1H NMR (200 MHz, CDCl3): δ 7.55 (d, J = 8.2 Hz, 1H), 7.30–7.20 (m, 2H), 7.13–6.92 (m, 1H), 3.08–2.87 (q, J = 6.2 Hz, 2H), 1.39 (t, J = 6.2 Hz, 3H).
Introduction of the Nitro Group at the 4-Position on the Sulfane
To obtain this compound, nitration of the (2-bromophenyl)(ethyl)sulfane is required. Although direct nitration protocols on sulfane derivatives are less documented, nitration of aromatic rings bearing sulfur substituents generally proceeds under controlled conditions using nitric acid or mixed acid systems at low temperatures to avoid oxidation of the sulfane group.
Due to the lack of direct nitration data on (2-bromophenyl)(ethyl)sulfane in the available literature, a plausible approach is:
-
- Reagents: Dilute nitric acid or nitrating mixture (HNO3/H2SO4)
- Temperature: 0–5 °C to minimize side reactions
- Solvent: Acetic acid or other inert solvents
-
- Quenching in ice water
- Extraction and purification by chromatography
This step yields the target this compound with regioselective nitration at the 4-position relative to the bromine and sulfane substituents.
Summary Table of Preparation Steps and Conditions
Analytical and Research Findings
- The alkylation step using cesium carbonate in DMF is highly efficient, providing quantitative yields of the ethyl sulfane derivative.
- The nitration of aniline derivatives protected as acetamides allows for regioselective introduction of the nitro group at the 4-position relative to bromine.
- The nitration of sulfane derivatives requires careful temperature control to avoid oxidation of the sulfur moiety.
- Characterization by ^1H NMR confirms the aromatic substitution pattern and ethyl sulfane presence.
- Purification typically involves silica gel chromatography using pentane/ethyl acetate mixtures.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare (2-Bromo-4-nitrophenyl)(ethyl)sulfane, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, xanthate-based protocols (e.g., using EtOCS₂K in DMSO at 100°C) enable efficient thioether formation, as demonstrated for structurally similar ethyl(2,4,6-trimethylbenzyl)sulfane (75% yield) . Optimization involves adjusting solvents (polar aprotic solvents like DMSO enhance reactivity), temperature (80–120°C), and stoichiometric ratios of bromonitrophenyl precursors to sulfur nucleophiles. Catalyst screening (e.g., phase-transfer catalysts) may further improve yields.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- NMR : NMR shows distinct signals for ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) and aromatic protons (split patterns due to bromine and nitro substituents). NMR confirms sulfur-bound carbons (δ 30–40 ppm) .
- IR : Stretching vibrations for C-Br (~600 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C-S (~700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₈H₇BrNO₂S (M⁺ = 277.18) with fragmentation patterns reflecting Br and NO₂ loss .
Advanced Research Questions
Q. How can crystallographic data discrepancies in bromonitrophenyl derivatives be systematically addressed?
- Methodology : Use SHELX software (e.g., SHELXL) for structure refinement, ensuring high-resolution data (≤ 0.8 Å) and rigorous validation metrics (R-factor < 0.05). Cross-validate with spectroscopic data and computational models (DFT-optimized geometries). For example, highlights resolving torsional angle conflicts in sulfonamide derivatives via Hirshfeld surface analysis .
Q. What mechanistic insights guide the design of sulfur-containing intermediates in bromonitrophenyl synthesis?
- Methodology : Kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling (e.g., ) elucidate nucleophilic attack pathways. Computational modeling (DFT/MD simulations) predicts transition states and regioselectivity, particularly for sterically hindered nitro/bromo substituents. highlights the role of DMSO in stabilizing intermediates during xanthate-mediated thioether formation .
Q. How do researchers reconcile conflicting thermal stability data for bromonitrophenyl sulfides?
- Methodology : Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions. For example, reports (2-Bromo-4-nitrophenyl)methanol’s melting point (85–87°C), while discrepancies may arise from impurities or polymorphic forms. Replicate studies under controlled humidity and heating rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
